8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
Description
Properties
CAS No. |
918646-35-2 |
|---|---|
Molecular Formula |
C21H19ClN2O |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
8-chloro-4,4,5-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19ClN2O/c1-13-8-9-16(22)20-19(13)21(2,3)11-18(25)24(20)15-10-14-6-4-5-7-17(14)23-12-15/h4-10,12H,11H2,1-3H3 |
InChI Key |
ARNSBTIRQJZKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)N(C(=O)CC2(C)C)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted biquinolines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its biological activities, including:
1. Anticancer Activity
Research indicates that 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one exhibits cytotoxic effects against various cancer cell lines. A study published in Cancer Letters demonstrated that the compound induces apoptosis in human breast cancer cells through the activation of specific signaling pathways .
2. Antimicrobial Properties
The compound has shown promising results against several bacterial strains. A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound possess significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. Research conducted on animal models indicated that it could mitigate oxidative stress and inflammation in neurodegenerative diseases like Alzheimer's .
Material Science Applications
In addition to biological applications, 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one has potential uses in material science:
1. Organic Light Emitting Diodes (OLEDs)
The compound has been explored as a candidate for OLED materials due to its favorable electronic properties. Research indicates that incorporating this compound into OLED structures enhances light emission efficiency .
2. Photovoltaic Devices
Studies have shown that this compound can be used in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy makes it a suitable candidate for solar energy applications .
Data Table: Summary of Applications
Case Studies
Several case studies illustrate the effectiveness of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one:
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, the compound was tested for cytotoxicity. Results showed a dose-dependent response with IC values indicating significant potency against breast and lung cancer cells .
Case Study 2: Antibacterial Activity Against MRSA
A series of derivatives were synthesized and tested for antibacterial efficacy. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used against MRSA .
Case Study 3: OLED Performance
In an experimental setup for OLEDs using this compound as an emissive layer, devices demonstrated improved brightness and efficiency compared to conventional materials. The study concluded that the incorporation of this compound significantly enhanced device performance .
Mechanism of Action
The mechanism of action of 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Substituents | Core Structure |
|---|---|---|---|---|---|
| 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one | 918646-36-3 | C22H21ClN2O | 364.87 | Cl (8-), 3× CH3 (4,4,5-) | Biquinoline |
| 5,6,8-Trichloro-4-phenyl-3,4-dihydro-1H-quinolin-2-one | 25893-61-2 | C15H10Cl3NO | 326.61 | Cl (5,6,8-), C6H5 (4-) | Monoquinoline |
| 8-Chloro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one | 22406-37-7 | C10H9ClO2 | 196.63 | Cl (8-), CH3 (5-) | Benzopyranone |
| 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one | 1368398-54-2 | C9H8ClNO | 181.62 | Cl (8-) | Isoquinolinone |
Key Observations:
Chlorine Position : All listed compounds feature an 8-chloro substituent , which likely influences electronic properties (e.g., electron-withdrawing effects) and binding interactions in biological systems.
Research Implications
- Bioactivity: Methyl and chloro substituents are known to enhance binding to hydrophobic pockets in enzymes or receptors. The target compound’s biquinoline core may offer dual binding sites for drug design .
- Thermal Behavior : Analogous benzoxazine compounds exhibit volume changes during curing (e.g., expansion/contraction), suggesting that the target compound’s methyl groups could influence its thermal stability .
Biological Activity
8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one is a complex organic compound belonging to the biquinoline family. Its unique structural characteristics, including a chloro substituent and multiple methyl groups, suggest potential biological activities that warrant detailed investigation. This article aims to explore the biological activity of this compound through various studies and data.
Structural Characteristics
The compound's structure can be described as follows:
- Chemical Formula : CHClNO
- CAS Number : 38583-06-1
The biquinoline framework comprises two fused quinoline rings, which are known for their diverse biological properties. The presence of the chloro group and methyl substituents may enhance its reactivity and biological interactions.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methylquinoline | Single quinoline ring with a methyl group | Commonly used as an intermediate in synthesis |
| 6-Chloroquinoline | Quinoline ring with a chloro substituent at position 6 | Exhibits antimicrobial properties |
| 1-Methyl-2-(phenyl)quinoline | Quinoline ring with a phenyl group | Potential anti-cancer activity |
| 7-Aminoquinoline | Amino group at position 7 enhances reactivity | Known for its role in dye manufacturing |
The exact mechanism of action for 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one remains to be fully elucidated. However, based on structural analogs:
- Kinase Inhibition : Similar compounds have shown inhibitory effects against various kinases involved in cancer signaling pathways.
- Anti-inflammatory Activity : The potential for anti-inflammatory effects is suggested by the structural similarity to known anti-inflammatory agents.
Case Studies and Research Findings
Recent studies have explored the biological activity of quinoline derivatives. For instance:
- A study on related biquinolines indicated significant inhibition of JAK3 and NPM1-ALK kinases with IC values ranging from 0.25 to 0.78 μM. This suggests that compounds with similar structures might also exhibit potent kinase inhibition .
- Another investigation highlighted the potential for chemoprotective and antitumor effects in related compounds, with probabilities exceeding 50% based on predictive models .
These findings imply that 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one could possess similar biological activities.
Potential Applications
Given its structural features and preliminary activity data from related compounds, 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one may have applications in:
- Cancer Treatment : As a potential kinase inhibitor.
- Anti-inflammatory Drugs : Due to possible modulation of inflammatory pathways.
Q & A
Q. What are the standard synthetic routes for 8-Chloro-4,4,5-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one, and how can reaction conditions influence yield?
The compound is synthesized via multi-step protocols involving cyclization and functionalization. A common approach includes:
- Reductive cyclization : Use of LiAlH₄ in THF at room temperature to reduce intermediates, followed by treatment with SOCl₂ in CHCl₃ to introduce chloro substituents .
- Optimization : Reaction time, solvent polarity (e.g., THF vs. DCM), and stoichiometry of reducing agents significantly impact yield. For example, LiAlH₄ must be rigorously anhydrous to prevent side reactions .
Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with chloro and methyl groups showing distinct shifts (e.g., δ ~2.1 ppm for methyl groups) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.12) .
- HPLC : Use C18 columns with gradient elution (e.g., acetonitrile/water) to assess purity (>95% required for biological assays) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Align with the compound’s structural analogs (e.g., dihydroquinolinones with kinase inhibition activity). Prioritize assays like enzyme-linked immunosorbent assays (ELISA) for kinase targets .
- Dose-response curves : Test concentrations from 1 nM to 100 µM to establish IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .
Advanced Research Questions
Q. How can reaction optimization address low yields in the final cyclization step?
- Factorial design : Systematically vary parameters like temperature (20–80°C), catalyst loading (e.g., 5–20 mol% Pd), and solvent polarity. Use ANOVA to identify critical factors .
- In situ monitoring : Employ techniques like FT-IR or LC-MS to detect intermediates and adjust reaction conditions dynamically .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate docking models : Use molecular dynamics simulations (e.g., MOE software) to assess binding stability. Adjust force fields or hydration parameters if discrepancies persist .
- Experimental validation : Perform SPR (surface plasmon resonance) to measure binding kinetics directly, bypassing computational assumptions .
Q. How can researchers integrate theoretical frameworks to explain the compound’s mechanism of action?
Q. What methodologies validate the compound’s stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
